Cas no 1135-00-8 (4-butylbenzene-1-sulfonamide)

4-Butylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its butyl-substituted benzene ring. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as an intermediate in the production of more complex sulfonamide-based molecules. Its structural features, including the sulfonamide functional group, contribute to its potential bioactivity, making it relevant in medicinal chemistry applications. The butyl chain enhances lipophilicity, which can influence solubility and binding properties. The compound is typically handled under standard laboratory conditions, with attention to stability and compatibility in synthetic workflows. Its well-defined chemical properties support its use in targeted research and development processes.
4-butylbenzene-1-sulfonamide structure
4-butylbenzene-1-sulfonamide structure
Product Name:4-butylbenzene-1-sulfonamide
CAS No:1135-00-8
MF:C10H15NO2S
MW:213.29660153389
MDL:MFCD00465202
CID:83434
PubChem ID:2054776
Update Time:2025-10-30

4-butylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-butylbenzene-1-sulfonamide
    • 4-n-Butylbenzenesulfonamide
    • 4-BUTYLBENZENESULPHONAMIDE
    • 4-butyl-benzenesulfonic acid amide
    • 4-Butyl-benzolsulfonsaeure-amid
    • P-butylbenzenesulfonamide
    • BAA13500
    • MixCom1_000136
    • BRD-K91323464-001-08-3
    • Oprea1_731134
    • SMR000312418
    • EN300-1452622
    • MLS000685454
    • Benzenesulfonamide, 4-butyl-
    • CBDivE_004636
    • DTXSID10366043
    • 1135-00-8
    • 4-butylbenzenesulfonamide
    • 4-(But-1-yl)benzenesulphonamide
    • IWEMSJAOIKQBBZ-UHFFFAOYSA-N
    • AKOS001607970
    • 4-Butyl-benzenesulfonamide
    • BDBM50423788
    • 6YP
    • 4-n-butylbenzenesulphonamide
    • FS-4309
    • Cambridge id 5152080
    • CCG-44076
    • HMS2615H17
    • SCHEMBL607623
    • 4-N-Butylbenzenesulfonamide, AldrichCPR
    • MFCD00465202
    • SB79339
    • Maybridge1_000070
    • FT-0617942
    • A803057
    • CHEMBL150043
    • SR-01000633941-1
    • DB-041171
    • MDL: MFCD00465202
    • Inchi: 1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13)
    • InChI Key: IWEMSJAOIKQBBZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)CCCC)(N)(=O)=O

Computed Properties

  • Exact Mass: 213.08200
  • Monoisotopic Mass: 213.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 68.5A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.157
  • Melting Point: 93 °C
  • Boiling Point: 354°C at 760 mmHg
  • Flash Point: 167.9°C
  • Refractive Index: 1.538
  • PSA: 68.54000
  • LogP: 3.45770
  • Solubility: Not determined

4-butylbenzene-1-sulfonamide Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25

4-butylbenzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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Additional information on 4-butylbenzene-1-sulfonamide

Recent Advances in the Study of 4-Butylbenzene-1-sulfonamide (CAS: 1135-00-8) in Chemical Biology and Pharmaceutical Research

4-Butylbenzene-1-sulfonamide (CAS: 1135-00-8) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Sulfonamides are a well-known class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This research brief aims to provide an overview of the latest studies on 4-butylbenzene-1-sulfonamide, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have explored the synthesis of 4-butylbenzene-1-sulfonamide and its derivatives using novel catalytic methods. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis of 4-butylbenzene-1-sulfonamide using a palladium-catalyzed coupling reaction. This method offers higher yields and reduced reaction times compared to traditional approaches, making it more suitable for large-scale production. The study also highlighted the compound's stability under various physiological conditions, which is crucial for its potential use in drug development.

In terms of biological activity, 4-butylbenzene-1-sulfonamide has shown promising results in preclinical studies. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits potent inhibitory effects against carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. The study found that 4-butylbenzene-1-sulfonamide binds to the active site of CA IX with high affinity, suggesting its potential as a targeted therapy for cancer. Additionally, the compound demonstrated selective toxicity toward cancer cells while sparing normal cells, a desirable property for anticancer agents.

Further research has investigated the pharmacokinetic and pharmacodynamic properties of 4-butylbenzene-1-sulfonamide. A 2023 pharmacokinetic study published in European Journal of Pharmaceutical Sciences revealed that the compound has good oral bioavailability and a favorable half-life in rodent models. The study also noted that 4-butylbenzene-1-sulfonamide is metabolized primarily in the liver, with the major metabolites being inactive, reducing the risk of off-target effects. These findings support the compound's potential as a lead candidate for further drug development.

Beyond its anticancer properties, 4-butylbenzene-1-sulfonamide has also been explored for its anti-inflammatory and antimicrobial activities. A 2021 study in Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated that the compound inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study suggested that 4-butylbenzene-1-sulfonamide could serve as a scaffold for developing new anti-inflammatory drugs with fewer side effects than traditional NSAIDs. Additionally, preliminary studies have shown that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, opening avenues for its use in combating antibiotic-resistant infections.

In conclusion, 4-butylbenzene-1-sulfonamide (CAS: 1135-00-8) represents a versatile compound with significant potential in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with favorable pharmacokinetic properties, make it a promising candidate for further investigation. Future studies should focus on optimizing its structure for enhanced efficacy and selectivity, as well as conducting clinical trials to evaluate its safety and effectiveness in humans. The continued exploration of this compound could lead to the development of novel therapeutics for cancer, inflammation, and infectious diseases.

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